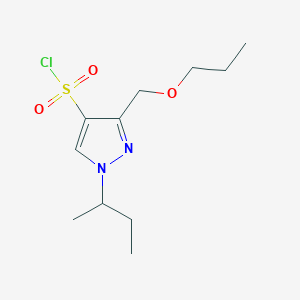
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of pyrazole and has been synthesized in various ways to obtain high purity for research purposes.
Mécanisme D'action
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits PKG by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of PKG, leading to a decrease in cGMP-mediated signaling. The inhibition of PKG by 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various effects on physiological processes such as vasodilation, platelet aggregation, and cardiac function.
Biochemical and Physiological Effects
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Inhibition of PKG by this compound has been shown to decrease smooth muscle relaxation, leading to vasoconstriction and increased blood pressure. This compound has also been shown to inhibit platelet aggregation, leading to a decrease in thrombus formation. In addition, inhibition of PKG by 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have negative inotropic and chronotropic effects on cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. This compound is a potent and selective inhibitor of PKG, making it an ideal tool for studying the role of PKG in various physiological processes. In addition, this compound has a long half-life, allowing for prolonged inhibition of PKG. However, this compound also has limitations for lab experiments. 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has low solubility in water, making it difficult to dissolve in aqueous solutions. This compound also has a short shelf-life and should be stored at -20°C.
Orientations Futures
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several potential future directions for scientific research. One potential direction is the development of more potent and selective inhibitors of PKG. Another potential direction is the investigation of the role of PKG in various diseases such as cancer and diabetes. In addition, the development of new methods for synthesizing and purifying 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could lead to improved efficiency and purity of this compound for scientific research.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be achieved by different methods. One of the most common methods is the reaction of sec-butyl hydrazine with propylene oxide to form 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole. This intermediate is then reacted with chlorosulfonic acid to form the final product, 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The purity of the final product can be improved by various purification methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). PKG is an important enzyme that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac function. Inhibition of PKG by 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have therapeutic potential for various diseases such as hypertension, erectile dysfunction, and heart failure.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-14(13-10)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOXYBGTOEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

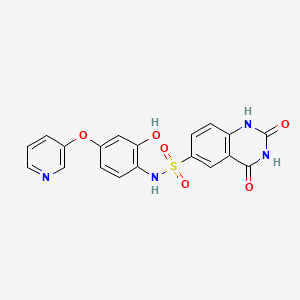
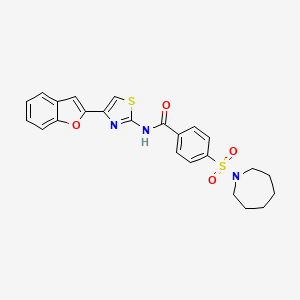
![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
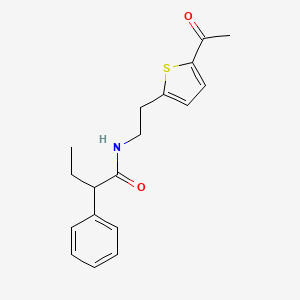
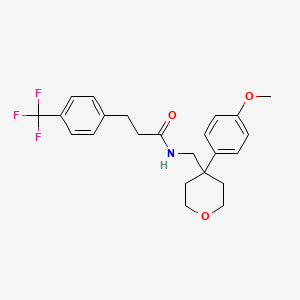
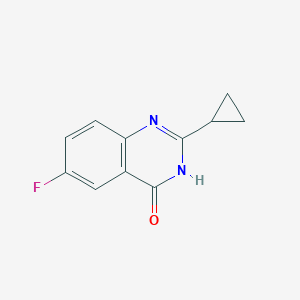
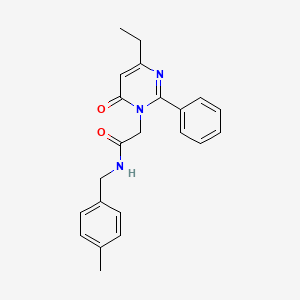
![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
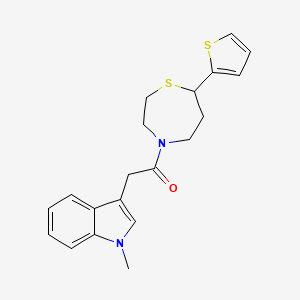
![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
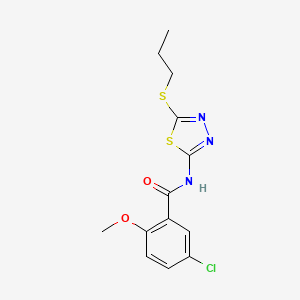
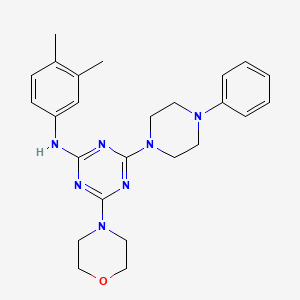
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)